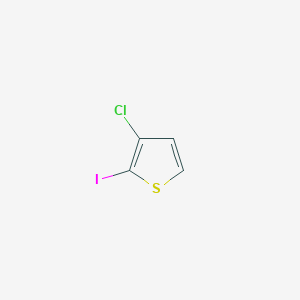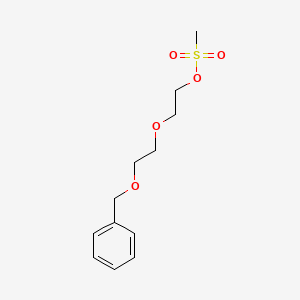
Benzyl-PEG2-MS
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a reagent and intermediate in organic synthesis .
Mode of Action
The compound is often used as a protecting group in organic synthesis . A protecting group is a chemical group added to a molecule to prevent certain reactions from occurring during synthesis. Once the desired reactions have taken place, the protecting group can be removed to restore the original functionality .
Biochemical Pathways
As a protecting group, it can influence a wide range of biochemical pathways depending on the specific context of the synthesis .
Pharmacokinetics
As a reagent used in laboratory settings, it is typically handled under strict conditions to prevent exposure .
Result of Action
The molecular and cellular effects of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate are largely dependent on the specific context of the synthesis in which it is used. As a protecting group, it can enable complex organic synthesis by preventing unwanted reactions .
Action Environment
The action, efficacy, and stability of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate can be influenced by various environmental factors. For instance, it should be stored at 2-8°C in a sealed, dry environment . It should also be handled with appropriate protective equipment and kept away from fire sources and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG2-MS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methanesulfonic acid. The process typically involves the following steps:
PEGylation: The initial step involves the reaction of PEG with benzyl alcohol to form benzyl-PEG.
Methanesulfonation: The benzyl-PEG is then reacted with methanesulfonic acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG2-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: These reactions can modify the benzyl group or the PEG chain.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-PEG derivatives, while oxidation reactions can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl-PEG2-MS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG3-Mes: Another PEG-based PROTAC linker with a longer PEG chain.
Methanesulfonic acid 2-[2-(benzyloxy)ethoxy]ethyl ester: A similar compound with slight variations in the PEG chain length and functional groups
Uniqueness
Benzyl-PEG2-MS is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its ability to facilitate the degradation of target proteins makes it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDLGZONISDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
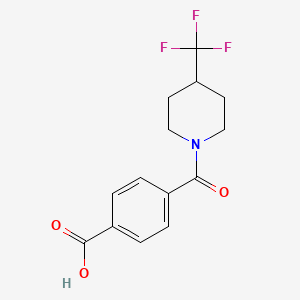
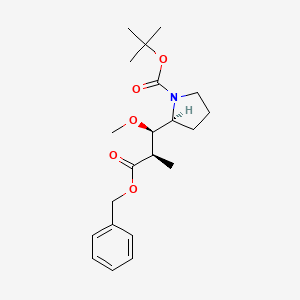
![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)
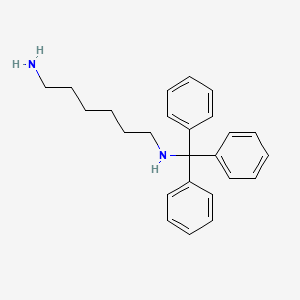
![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)
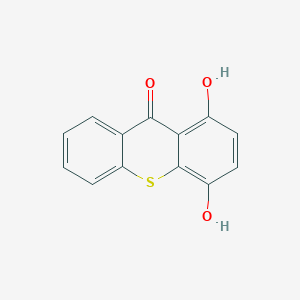
![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)
![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)
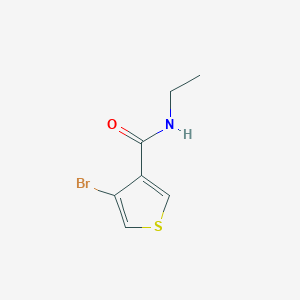
![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)
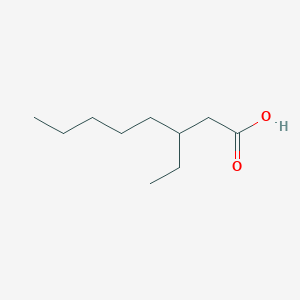

![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)
